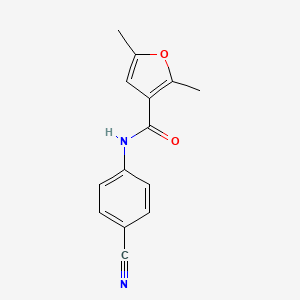
4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile, also known as FPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FPB is a small molecule that has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
作用機序
The mechanism of action of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile involves the inhibition of various enzymes and receptors in the body. 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile has been found to exhibit potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a crucial role in the cholinergic system. In addition, 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile has also been found to inhibit monoamine oxidase, an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile are still being studied. However, several studies have reported that 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile exhibits potent inhibitory activity against various enzymes and receptors in the body, which may have significant implications for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile in lab experiments is its potent inhibitory activity against various enzymes and receptors, which makes it a potential candidate for the development of new drugs. However, one of the limitations of using 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile. One potential direction is the development of new drugs based on the structure of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile for the treatment of various diseases. Another potential direction is the study of the biochemical and physiological effects of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile, which may provide valuable insights into its potential applications in the field of medicinal chemistry.
合成法
The synthesis of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile involves several steps, including the preparation of starting materials and the use of various reagents and catalysts. The most commonly used method for the synthesis of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile involves the reaction of 4-fluoro-3-nitrobenzonitrile with piperidine in the presence of a reducing agent such as palladium-carbon or Raney nickel. The resulting product is then purified using column chromatography to obtain pure 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile.
科学的研究の応用
4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile exhibits potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. In addition, 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile has also been found to exhibit promising anticancer activity, making it a potential candidate for the development of new anticancer drugs.
特性
IUPAC Name |
4-fluoro-3-(piperidin-1-ylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c14-13-5-4-11(9-15)8-12(13)10-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOCWDUCYBSOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)
![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)
![5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid](/img/structure/B7469174.png)




![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)
![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)



![4-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]benzonitrile](/img/structure/B7469228.png)